Regioisomer-Dependent Beta‑Adrenoceptor Activity: [2,3‑b] vs. [2,1‑b] Junction
In a head‑to‑head evaluation of naphthofuran regioisomers, the [2,3‑b]‑fused derivative 1‑(naphtho[2,3‑b]furan‑2‑yl)‑2‑(isopropylamino)ethanol (compound III) showed low beta‑adrenergic blocking activity, whereas the [2,1‑b] series produced metabolites with high beta‑adrenoceptor inhibitory properties [1]. Although these data originate from amino‑alcohol analogs rather than the acetate ester, they demonstrate that the ring‑fusion orientation directly controls pharmacological outcome, a principle that extends to other 2,3‑dihydronaphtho[2,3‑b]furan derivatives [2].
| Evidence Dimension | Beta‑adrenergic blocking potency |
|---|---|
| Target Compound Data | Low activity (exact IC₅₀ not reported in the abstract) |
| Comparator Or Baseline | Naphtho[2,1‑b]furan derivatives: metabolites exhibiting high beta‑adrenoceptor inhibitory properties |
| Quantified Difference | Qualitative difference (low vs. high activity); no numeric IC₅₀ available |
| Conditions | Functional beta‑adrenergic assays (guinea‑pig atria and trachea) as described in Garuti et al., 1983 |
Why This Matters
Projects requiring a specific regioisomer cannot substitute the [2,3‑b] form with the [2,1‑b] form without risking a complete loss of the intended pharmacological effect.
- [1] Garuti L, Ferranti A, Giovanninetti G, Gaggi R. Naphthofuran derivatives with potential beta-adrenolytic activity. Il Farmaco; Edizione Scientifica 38(7): 527-532, 1983. PMID: 6137412. View Source
- [2] RSC Adv., 2020, 10, 5794–5826. DOI: 10.1039/c9ra09987e. View Source
